molecular formula C10H12N2O3 B13546012 6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one

6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one

Cat. No.: B13546012
M. Wt: 208.21 g/mol
InChI Key: TYYFGKHDWLUUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one (CAS: 1247525-15-0) is a benzoxazolone derivative characterized by a bicyclic benzoxazolone core substituted with an amino group at the 6-position and a 3-hydroxypropyl group at the 3-position. Its molecular formula is estimated as C₁₀H₁₂N₂O₃ (molecular weight: ~208.21 g/mol), distinguishing it from simpler analogs through its extended hydroxyalkyl side chain.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

6-amino-3-(3-hydroxypropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O3/c11-7-2-3-8-9(6-7)15-10(14)12(8)4-1-5-13/h2-3,6,13H,1,4-5,11H2

InChI Key

TYYFGKHDWLUUHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)N2CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropylamine with a suitable benzo[d]oxazol-2(3h)-one precursor in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets. The amino and hydroxypropyl groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The benzo[d]oxazol-2(3h)-one core may also interact with hydrophobic pockets within the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Notable Properties
6-Amino-3-methylbenzo[d]oxazol-2(3H)-one 99584-10-8 Methyl C₈H₈N₂O₂ 164.16 High purity (90%), used as a synthetic intermediate
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one 1487849-31-9 Ethoxymethyl C₁₀H₁₂N₂O₃ 208.21 Increased lipophilicity due to ethoxy group
Target Compound 1247525-15-0 3-Hydroxypropyl C₁₀H₁₂N₂O₃ 208.21 Enhanced hydrophilicity and hydrogen-bonding capacity
5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one N/A Methyl + Bromo (Position 5) C₈H₆BrNO₂ 228.04 Bromo substituent enhances electrophilicity for cross-coupling reactions

Key Observations :

  • The 3-hydroxypropyl group in the target compound introduces a polar, protic functional group, enhancing aqueous solubility compared to the methyl or ethoxymethyl analogs. This may improve bioavailability in biological systems.
  • Brominated analogs (e.g., 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one) serve as intermediates for further functionalization via Suzuki or Buchwald-Hartwig couplings .

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